4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide involves several key steps, including the formation of chelate complexes with metals like Co(II), Fe(III), Cu(II), and Zn(II) from hydrazine-based ligands. These syntheses utilize intramolecular hydrogen bonds and specific conditions to achieve the desired products (Khan et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide showcases nearly planar hydrazinecarboxamide units and various intramolecular hydrogen bonds. These structures are characterized by X-ray crystallography and other spectroscopic methods, revealing detailed geometrical parameters and stabilization mechanisms through hydrogen bonding and π–π stacking interactions (R. Kant et al., 2012).
Chemical Reactions and Properties
Reactivity studies of related compounds involve various interactions and transformations, such as the synthesis of metal complexes and the reaction with hydrazine to form novel heterocyclic systems. These reactions often result in compounds with intriguing structural features and potential for further chemical manipulation (Ghosh et al., 1979).
Scientific Research Applications
1. Synthesis of Benzamides
- Summary of Application : Benzamides, including “4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide”, are synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .
- Methods of Application : The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . A new, highly efficient and green solid acid catalyst was easily prepared via a two-step procedure and used as an effective reusable catalyst .
- Results or Outcomes : The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process and use of ultrasonic irradiation as a green and powerful technology .
2. Proteomics Research
- Summary of Application : “4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide” is used in proteomics research .
- Methods of Application : The specific methods of application in proteomics research are not provided in the source .
- Results or Outcomes : The specific results or outcomes of its use in proteomics research are not provided in the source .
3. Synthesis of Other Benzamides
- Summary of Application : “4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide” can be used as an intermediate in the synthesis of other benzamides . These compounds are usually produced from the reaction between carboxylic acids and amines at high temperature .
- Methods of Application : The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
- Results or Outcomes : The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process and use of ultrasonic irradiation as a green and powerful technology .
4. Intermediate in Custom Synthesis
- Summary of Application : “4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide” can be used as an intermediate in custom synthesis . This compound can be used in the production of other complex organic molecules .
- Methods of Application : The specific methods of application in custom synthesis are not provided in the source .
- Results or Outcomes : The specific results or outcomes of its use in custom synthesis are not provided in the source .
5. Synthesis of 4-Nitro-N-(4-(2-(phenethylcarbamothioyl)hydrazinecarbonyl)phenyl)benzamide
- Summary of Application : “4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide” can be used in the synthesis of "4-Nitro-N-(4-(2-(phenethylcarbamothioyl)hydrazinecarbonyl)phenyl)benzamide" .
- Methods of Application : The specific methods of application in this synthesis are not provided in the source .
- Results or Outcomes : The specific results or outcomes of this synthesis are not provided in the source .
properties
IUPAC Name |
4-chloro-N-[4-(hydrazinecarbonyl)phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-11-5-1-9(2-6-11)13(19)17-12-7-3-10(4-8-12)14(20)18-16/h1-8H,16H2,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQLRARIYNRGCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)NC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143082 | |
Record name | 4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide | |
CAS RN |
100278-52-2 | |
Record name | 4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100278522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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